(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
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Description
(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H13NO5S3 and its molecular weight is 359.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activity
Research on rhodanine-3-acetic acid derivatives, structurally related to (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, demonstrated potential antimicrobial properties against a range of bacteria, mycobacteria, and fungi. Notably, these derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Krátký, Vinšová, & Stolaříková, 2017).
Fluorescence Properties for Chemical Sensing
A derivative synthesized for the selective determination of Co2+ ions through fluorescence quenching suggests potential applications in chemical sensing. This compound showed selectivity towards Co2+ over other tested metal ions, indicating its utility as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Corrosion Inhibition
Certain azo derivatives related to the compound have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid. Their high inhibition efficiency and the ability to form a protective layer on the metal surface suggest their application in corrosion prevention technologies (Bedair et al., 2022).
Cytotoxic Activity Against Cancer Cells
Derivatives of this compound exhibited cytotoxic activities against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This research indicates the potential therapeutic applications of these compounds in cancer treatment (Nguyen et al., 2019).
Photophysical Properties for Material Science
Novel d-π-A chromophores based on structurally similar compounds have been synthesized, showing significant photophysical properties. Their large Stokes shift and viscosity-induced emission suggest applications in material science, particularly in the development of novel photonic and electronic materials (Jachak et al., 2021).
Antitumor and Anti-Inflammatory Activities
Studies on 5-(het)arylidene derivatives revealed their antitumor and anti-inflammatory potentials. Some synthesized compounds exceeded the known comparison drugs in their action, indicating their potential as therapeutic agents in treating cancer and inflammatory diseases (Horishny, Chaban, & Matiychuk, 2020).
Properties
IUPAC Name |
2-[(5E)-5-[1-(4-hydroxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S3/c1-8(9-2-4-10(15)5-3-9)11-12(16)14(13(20)21-11)6-7-22(17,18)19/h2-5,15H,6-7H2,1H3,(H,17,18,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDLRBFPXDDMJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.